Home > Products > Screening Compounds P124480 > (3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
(3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline - 1161002-05-6

(3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Catalog Number: EVT-268935
CAS Number: 1161002-05-6
Molecular Formula: C19H16BrNO2
Molecular Weight: 370.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, commonly referred to as G15, is a synthetic compound classified as a selective antagonist of G protein-coupled estrogen receptor 1 (GPER). [, , , , , , ] This receptor, previously known as GPR30, is a membrane-associated estrogen receptor involved in mediating non-genomic effects of estrogens. [] G15 is a valuable tool in scientific research to investigate the specific roles of GPER in various physiological and pathological processes.

(±)-1-[(3aR,4S,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone (G1)

Compound Description: G1 is a synthetic compound that acts as a selective agonist of GPER (G protein-coupled estrogen receptor), also known as GPR30. It has demonstrated therapeutic potential in various preclinical models of cancer, including multiple myeloma and Waldenström macroglobulinemia. 6,7 G1 exerts its anti-tumor activity by inducing cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to modulate the activity of MAPKs and induce the expression of the tumor suppressor miR-29b.

4,4′,4″-(4-Propyl-[1H]-pyrazole-1,3,5-triyl)-tris-phenol (PPT)

Compound Description: PPT is a synthetic compound that acts as a selective agonist of ERα (estrogen receptor alpha). 3, 5 Studies have shown that PPT induces vasodilation in various vascular beds, including mesenteric and thoracic arteries, by activating ERα in vascular smooth muscle cells. 3, 5 It has been suggested that PPT may have therapeutic potential for cardiovascular diseases.

Diarylpropionitrile (DPN)

Compound Description: DPN is a synthetic compound that acts as a selective agonist of ERβ (estrogen receptor beta). 2,3, 5 It has been shown to play a role in pain-related aversion by modulating N-methyl-D-aspartate receptor-mediated excitatory synaptic transmission in the rostral anterior cingulate cortex. Similar to PPT, DPN also induces vasodilation in various vascular beds, but its effects are generally less potent than those of PPT. 3, 5

17β-estradiol (E2)

Compound Description: 17β-estradiol (E2) is the most potent naturally occurring estrogen in females. It binds to and activates both ERα and ERβ. 1,3,4,5 E2 plays a crucial role in various physiological processes, including the development and regulation of the female reproductive system, cardiovascular health, bone metabolism, and brain function. 1,3,4,5 E2 also plays a role in the development and progression of certain cancers, particularly those of the breast, ovaries, and uterus.

(3aS,4R,9bR)-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid (G1-PABA)

Compound Description: G1-PABA is a synthetic compound designed based on the structure of G15 and G1. It was synthesized to explore the possibility of creating a GPER ligand with increased affinity for the receptor compared to its parent compounds. G1-PABA demonstrated anti-proliferative effects on breast cancer cell lines, suggesting its potential as a therapeutic agent for breast cancer.

1,3-bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride (MPP)

Compound Description: MPP is a selective antagonist of ERα (estrogen receptor alpha). It is used in research to block the effects of estrogen signaling specifically through ERα, allowing for the investigation of the individual contributions of ERα in various physiological processes and disease models.

Relevance: Though MPP is not structurally related to G15, its inclusion in this list is justified due to its use in research alongside G15, particularly in studies exploring the roles of different estrogen receptor subtypes in pain-related aversion. The combined use of MPP (ERα antagonist) and G15 (GPER antagonist) allows researchers to differentiate the roles of these receptors in mediating the effects of estrogen on pain perception. By observing the effects of blocking each receptor subtype individually and in combination, researchers can gain a more comprehensive understanding of the complex interplay between estrogen receptors and pain pathways.

Overview

The compound (3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex organic molecule with significant potential in medicinal chemistry and pharmacology. This compound features multiple functional groups and stereocenters, which contribute to its unique chemical behavior and biological activity. The presence of a brominated benzodioxole moiety suggests potential interactions with biological targets, making it an interesting subject for further investigation.

Source and Classification

This compound can be classified as an alkaloid, specifically a quinoline derivative, due to the presence of the quinoline ring system. Quinoline compounds are known for their diverse biological activities, including antimalarial and anticancer properties. The classification can be further refined based on its structural features:

  • Acyclic vs. Cyclic: This compound is cyclic due to its polycyclic structure.
  • Aromatic vs. Aliphatic: It contains aromatic rings (the benzodioxole) and aliphatic components (the cyclopentane).
  • Functional Groups: The compound includes a bromine atom (halogen), a benzodioxole (aromatic ether), and a nitrogen atom within the quinoline structure.
Synthesis Analysis

Methods

The synthesis of this compound may involve several steps, typically starting from simpler precursors. Common methods for synthesizing complex organic compounds include:

  1. Bromination: Introduction of the bromine atom into the benzodioxole moiety.
  2. Cyclization: Formation of the quinoline ring through cyclization reactions, often using condensation methods.
  3. Hydrogenation: Reduction steps may be necessary to achieve the tetrahydro configuration.

Technical Details

The synthesis would likely employ techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
  • Mass Spectrometry (MS) to determine molecular weight and confirm the presence of expected fragments.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment.
Molecular Structure Analysis

Data

The stereochemistry is defined by the specific configuration at the chiral centers (3aR, 4R, 9bS), which is crucial for understanding its biological activity.

Chemical Reactions Analysis

Reactions

The compound may participate in various chemical reactions typical of quinoline derivatives:

  • Electrophilic Aromatic Substitution: The presence of electron-rich aromatic systems allows for substitution reactions.
  • Nucleophilic Addition: The nitrogen atom can act as a nucleophile in certain conditions.

Technical Details

Reactions can be monitored using techniques such as thin-layer chromatography (TLC) and spectroscopic methods to track product formation and reaction progress.

Mechanism of Action

Process

The mechanism of action for this compound in biological systems may involve:

  1. Binding to Biological Targets: Interaction with enzymes or receptors due to its structural features.
  2. Modulation of Biological Pathways: Potential inhibition or activation of specific pathways related to diseases.

Data

In vitro studies may be required to elucidate the precise mechanism of action and identify target proteins or pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Should be determined experimentally.
  • Solubility: Likely soluble in organic solvents; solubility in water would need assessment.

Chemical Properties

  • Stability under various conditions (light, heat).
  • Reactivity with common reagents should be characterized.

Relevant Data or Analyses

Data from spectroscopic analysis (NMR, IR) will provide insights into functional groups and molecular interactions.

Applications

Scientific Uses

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for drug discovery targeting diseases such as cancer or infectious diseases.
  • Chemical Biology: Studying interactions with biological molecules could reveal new therapeutic pathways.
Introduction to the Chemical Compound

Historical Context and Discovery of Cyclopenta[c]quinoline Derivatives

The development trajectory of cyclopenta[c]quinoline scaffolds reveals a fascinating evolution from simple heterocyclic building blocks to sophisticated receptor-targeted agents:

Table 1: Evolution of Cyclopenta[c]quinoline-Based Therapeutics

Time PeriodStructural FeaturesTherapeutic LimitationsKey Advancements
1980s-1990sNon-halogenated quinolines, minimal stereochemical controlNon-specific cellular effects, metabolic instabilityIdentification of core quinoline estrogenic activity
Early 2000sIntroduction of halogen substituents, initial ring fusionImproved receptor affinity but lacking selectivityDevelopment of stereoselective synthesis routes
~2009Optimized (3aR,4R,9bS) stereochemistry with 6-bromobenzodioxoleTargeted GPER binding with reduced off-target effectsBromine positioning for enhanced hydrophobic pocket interaction

The critical breakthrough came with the strategic incorporation of the 6-bromobenzodioxole pharmacophore onto the cyclopentaquinoline core, first reported around 2009. This design innovation significantly enhanced binding specificity for the G-protein coupled estrogen receptor (GPER) over classical estrogen receptors. The bromine atom at the benzodioxole's 6-position created optimal steric and electronic interactions within GPER's hydrophobic binding pocket, while the defined stereochemistry at positions 3a, 4, and 9b allowed precise three-dimensional positioning of key hydrogen bond acceptors. These structural refinements transformed the compound from a research probe into a targeted therapeutic candidate for estrogen-mediated pathologies [3].

Structural Classification Within the Benzodioxol-Cyclopentaquinoline Family

This compound belongs to a specialized subclass of fused polycyclic compounds characterized by a benzodioxole moiety connected through a chiral cyclopentane bridge to a quinoline system. Within this family, stereochemical variations produce distinct biological profiles:

Table 2: Stereoisomeric Variations and Characteristics

StereochemistryMolecular FormulaKey Structural FeaturesReported Applications
(3aR,4R,9bS)C₁₉H₁₆BrNO₂Bromobenzodioxole equatorial to quinoline planeGPER-selective antagonist (G-15)
(3aS,4R,9bR)C₁₉H₁₆BrNO₂Benzodioxole axial orientationReduced GPER affinity
Racemic mixtureC₁₉H₁₆BrNO₂Undefined stereocentersIntermediate in synthesis
Dimeric derivativeC₃₈H₃₂Br₂N₂O₄Two cyclopentaquinoline unitsResearch tool for receptor studies

The pharmacologically active (3aR,4R,9bS) configuration positions the brominated benzodioxole in an equatorial orientation relative to the nearly planar quinoline system, creating an optimal 12.5Å distance between the bromine atom and the tertiary nitrogen. This precise geometry facilitates simultaneous interaction with GPER's hydrophobic subpocket and the aspartate residue crucial for receptor activation. The cyclopentane ring adopts a twist-boat conformation that projects the benzodioxole away from the quinoline plane, minimizing intramolecular stacking while maximizing receptor contact surfaces. This stereochemical precision differentiates it from the (3aS,4R,9bR) isomer, which exhibits significantly reduced GPER affinity due to axial benzodioxole positioning that sterically hinders optimal receptor docking [1] [2] [3].

Significance in Targeted Drug Design for Estrogen-Mediated Pathologies

The compound's therapeutic significance emerges from its unprecedented selectivity for GPER, an estrogen receptor subtype implicated in hormone-resistant cancers and cardiometabolic pathologies. Traditional estrogen receptor modulators like tamoxifen exhibit complex activity across ERα, ERβ, and GPER, causing unpredictable tissue-specific effects. By achieving >200-fold selectivity for GPER over classical nuclear estrogen receptors, this compound enables precise targeting of the GPER pathway without triggering ER-mediated genomic signaling. This selectivity stems from its rigid polycyclic structure that cannot adopt the conformational changes required for nuclear estrogen receptor binding, while perfectly complementing GPER's unique binding pocket [3] [7].

Pharmacological characterization reveals its exceptional utility as a molecular probe and therapeutic candidate:

Table 3: Pharmacological Profile of (3aR,4R,9bS) Isomer (G-15)

Pharmacological ParameterIn Vitro ActivityIn Vivo Efficacy (Mouse Models)Therapeutic Implications
GPER Binding AffinityIC₅₀ = 20 nMTumor reduction at 1.46 mg/kg (s.c.)Estrogen-sensitive cancers
ERα/ERβ Selectivity>200-fold selectiveNo uterine hypertrophyReduced feminizing effects
Metabolic Stabilityt½ > 4 hours (liver microsomes)Twice-weekly dosing effectiveConvenient dosing regimen
Aqueous Solubility37 mg/mL in DMSOFormulated in saline-cyclodextrinFeasible parenteral administration

In breast cancer models, the compound reverses estrogen-induced tumor proliferation by competitively inhibiting GPER-mediated activation of MAPK and PI3K pathways. Its efficacy extends to endometriosis, where it suppresses lesion vascularization by blocking GPER-dependent VEGF production. The bromine atom plays an unexpected role beyond steric bulk, forming a halogen bond with GPER's Cys206 residue that enhances residence time. Unlike non-specific estrogen antagonists, it maintains bone density in ovariectomized models while inhibiting estrogen-driven cancer progression, demonstrating its unique pathway selectivity. This targeted profile positions it as a prototype for next-generation endocrine therapeutics that circumvent the limitations of broad-spectrum estrogen blockade [3] [7].

Properties

CAS Number

1161002-05-6

Product Name

(3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

IUPAC Name

(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Molecular Formula

C19H16BrNO2

Molecular Weight

370.2 g/mol

InChI

InChI=1S/C19H16BrNO2/c20-15-9-18-17(22-10-23-18)8-14(15)19-13-6-3-5-11(13)12-4-1-2-7-16(12)21-19/h1-5,7-9,11,13,19,21H,6,10H2/t11-,13-,19+/m0/s1

InChI Key

YOLTZIVRJAPVPH-MJLGCCKJSA-N

SMILES

C1C=CC2C1C(NC3=CC=CC=C23)C4=CC5=C(C=C4Br)OCO5

Solubility

Soluble in DMSO

Synonyms

G-15; G15; G 15; GRB-G15.

Canonical SMILES

C1C=CC2C1C(NC3=CC=CC=C23)C4=CC5=C(C=C4Br)OCO5

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H](NC3=CC=CC=C23)C4=CC5=C(C=C4Br)OCO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.